N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
Description
This compound features an ethanediamide (oxalamide) backbone with two distinct substituents:
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F2N5O2/c1-28(2)18-7-4-16(5-8-18)21(30-12-10-29(3)11-13-30)15-26-22(31)23(32)27-20-9-6-17(24)14-19(20)25/h4-9,14,21H,10-13,15H2,1-3H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEGFXVTGFRQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113084 | |
| Record name | N1-(2,4-Difluorophenyl)-N2-[2-[4-(dimethylamino)phenyl]-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941869-53-0 | |
| Record name | N1-(2,4-Difluorophenyl)-N2-[2-[4-(dimethylamino)phenyl]-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941869-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-(2,4-Difluorophenyl)-N2-[2-[4-(dimethylamino)phenyl]-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Ethanediamide Derivatives with Piperazine/Piperidine Moieties
Key Observations :
- Piperazine Substitutions : Methyl or fluorophenyl groups on piperazine modulate receptor selectivity. For example, 4-methylpiperazine in the target compound and may enhance dopamine D3 receptor interaction, as seen in structurally related ligands .
- Aromatic Substituents: Fluorine and methoxy groups balance lipophilicity and solubility. The target’s 2,4-difluorophenyl offers greater metabolic stability than non-fluorinated analogs .
Ethanediamide Derivatives with Heterocyclic or Flexible Chains
Key Observations :
- Chain Flexibility : Ethyl chains (target compound) vs. rigid benzoyl groups () influence binding kinetics. Flexible chains may adapt better to receptor pockets.
- Heterocycles : Furyl () or thiazolo-triazolyl () moieties introduce hydrogen-bonding or dipole interactions, absent in the target compound.
Structure-Activity Relationship (SAR) Trends
Fluorine Substitution: 2,4-Difluorophenyl (target) vs. mono-fluorinated () analogs show enhanced metabolic stability and receptor affinity due to fluorine’s electronegativity .
Piperazine Modifications : Methylpiperazine (target, ) vs. benzoylpiperazine () alters steric bulk and electronic profile, impacting selectivity.
Aromatic Diversity: Methoxy () or dimethylamino (target, ) groups fine-tune solubility and π-stacking interactions.
Q & A
Basic: What synthetic strategies are employed for the multistep preparation of this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Step 1: Formation of the 4-(dimethylamino)phenyl intermediate via alkylation of 2-chloroethylamine derivatives under anhydrous conditions (Schlenk techniques, inert atmosphere) .
- Step 2: Introduction of the 4-methylpiperazine moiety using a nucleophilic displacement reaction, optimized with polar aprotic solvents (e.g., DMF) and elevated temperatures (~80°C) .
- Step 3: Final amidation with 2,4-difluorophenylacetic acid derivatives, catalyzed by HATU or DCC/DMAP .
Characterization: - NMR spectroscopy (1H/13C) confirms regiochemistry and purity.
- HPLC-MS monitors reaction progress and quantifies intermediates.
- X-ray crystallography (where applicable) resolves stereochemical ambiguities .
Basic: How is the purity and stability of the compound validated under experimental storage conditions?
Answer:
- Purity assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) achieves >95% purity. Gradient elution (acetonitrile/water + 0.1% TFA) resolves polar byproducts .
- Stability studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis of the amide bond. LC-MS identifies degradation products (e.g., free 2,4-difluorophenylamine) .
- Storage recommendations: Lyophilized solid stored at -20°C under argon minimizes oxidation and hygroscopic degradation .
Advanced: How do structural modifications (e.g., linker length, substituent electronegativity) influence binding affinity to putative biological targets?
Answer:
- Linker optimization: Ethylene linkers balance conformational flexibility and rigidity. Shorter linkers (e.g., methylene) reduce entropy penalties but may sterically hinder piperazine-amine interactions .
- Substituent effects:
- 2,4-Difluorophenyl group: Enhances lipophilicity (logP ~3.2) and improves blood-brain barrier penetration compared to non-fluorinated analogs .
- 4-Methylpiperazine: The methyl group mitigates metabolic N-dealkylation, confirmed by CYP450 inhibition assays (IC50 > 50 µM) .
- SAR validation: Molecular docking (AutoDock Vina) predicts ΔG values for interactions with serotonin receptors (5-HT2A, Ki = 12 nM), corroborated by radioligand displacement assays .
Advanced: What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Answer:
- Assay standardization: Discrepancies arise from variations in cell lines (e.g., Gram-positive vs. Gram-negative bacterial models) and incubation times. Harmonizing protocols (CLSI guidelines) reduces variability .
- Off-target profiling: Broad-spectrum kinase screens (e.g., Eurofins KinaseProfiler) identify unintended interactions (e.g., EGFR inhibition at 1 µM) that may confound activity interpretations .
- Metabolite analysis: LC-HRMS identifies active metabolites (e.g., N-demethylated derivatives) that contribute to observed effects in vivo but not in vitro .
Advanced: How is the compound’s pharmacokinetic profile optimized to address poor oral bioavailability?
Answer:
- Salt formation: Hydrochloride salts improve aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL for free base) without altering receptor affinity .
- Prodrug strategies: Esterification of the amide group (e.g., pivaloyloxymethyl) enhances intestinal absorption, with enzymatic hydrolysis regenerating the active form in plasma .
- Nanoparticle encapsulation: PLGA-based nanoparticles (150 nm diameter) achieve sustained release (t1/2 = 18 h) in murine models, validated by LC-MS/MS pharmacokinetic studies .
Advanced: What computational methods predict metabolic liabilities and guide lead optimization?
Answer:
- In silico tools:
- SwissADME predicts Phase I metabolism (e.g., CYP3A4-mediated N-dealkylation) and flags labile sites .
- Meteor Nexus simulates glucuronidation of the difluorophenyl group, guiding substitution with trifluoromethyl to block conjugation .
- MD simulations: All-atom simulations (AMBER) quantify solvent-accessible surface area (SASA) of the piperazine ring, identifying steric shielding strategies to reduce oxidative metabolism .
Basic: What analytical techniques are critical for confirming structural integrity and batch-to-batch consistency?
Answer:
- High-resolution mass spectrometry (HRMS): Exact mass (<2 ppm error) confirms molecular formula (e.g., C25H28F2N4O2) .
- 2D NMR: NOESY correlations verify spatial proximity of the piperazine methyl group to the ethyl linker .
- X-ray powder diffraction (XRPD): Batch consistency is validated by matching diffraction patterns to a reference standard .
Advanced: How does the compound’s stereochemistry impact its pharmacological profile, and how is enantiomeric purity maintained?
Answer:
- Chiral resolution: Preparative HPLC with a Chiralpak IA column resolves enantiomers (ee > 99%). The (R)-enantiomer shows 10-fold higher 5-HT2A affinity than the (S)-form .
- Asymmetric synthesis: Evans’ oxazolidinone auxiliaries enforce stereocontrol during amide bond formation, avoiding racemization .
- Pharmacokinetic impact: Enantiomer-specific CYP2D6 metabolism (e.g., (S)-enantiomer t1/2 = 4 h vs. (R)-enantiomer t1/2 = 12 h) necessitates strict chirality control .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
